5-Azaspiro[2.4]heptane-1-carbonitrile
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Overview
Description
5-Azaspiro[2.4]heptane-1-carbonitrile is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.16 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-1-carbonitrile can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is typically catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos. The reaction is carried out under an argon atmosphere at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbon or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
5-Azaspiro[2.4]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Azaspiro[2.4]heptane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to the modulation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: Contains a carbobenzyloxy (Cbz) protecting group.
Uniqueness
5-Azaspiro[2.4]heptane-1-carbonitrile is unique due to its nitrile functional group, which provides different reactivity compared to similar compounds with carboxylic acid or protected groups. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-6-3-7(6)1-2-9-5-7/h6,9H,1-3,5H2 |
InChI Key |
RWGBDRFOGJOERX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2C#N |
Origin of Product |
United States |
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